Cas no 1628317-93-0 (N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno2,3-dpyrimidin-4-amine)

N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno2,3-dpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-(Piperidin-4-Yl)-6-(2,2,2-Trifluoroethyl)Thieno[2,3-D]Pyrimidin-4-Amine
- N-Piperidin-4-yl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine
- Thieno[2,3-d]pyrimidin-4-amine, N-4-piperidinyl-6-(2,2,2-trifluoroethyl)-
- N-4-Piperidinyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine
- 1628317-93-0
- SY126607
- MFCD28506298
- DB-188532
- BS-41646
- SCHEMBL16030830
- CHEMBL4444836
- CS-0037606
- N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno2,3-dpyrimidin-4-amine
-
- MDL: MFCD28506298
- インチ: 1S/C13H15F3N4S/c14-13(15,16)6-9-5-10-11(18-7-19-12(10)21-9)20-8-1-3-17-4-2-8/h5,7-8,17H,1-4,6H2,(H,18,19,20)
- InChIKey: CAECZTJRDHCXAW-UHFFFAOYSA-N
- ほほえんだ: S1C(CC(F)(F)F)=CC2C1=NC=NC=2NC1CCNCC1
計算された属性
- せいみつぶんしりょう: 316.09695216g/mol
- どういたいしつりょう: 316.09695216g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 78.1
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno2,3-dpyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM269644-5g |
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine |
1628317-93-0 | 95% | 5g |
$1664 | 2021-08-18 | |
Chemenu | CM269644-1g |
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine |
1628317-93-0 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM269644-250mg |
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine |
1628317-93-0 | 95% | 250mg |
$*** | 2023-03-30 | |
TRC | N126200-100mg |
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine |
1628317-93-0 | 100mg |
$ 460.00 | 2022-06-03 | ||
A2B Chem LLC | AA84619-100mg |
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine |
1628317-93-0 | 95% | 100mg |
$360.00 | 2024-04-20 | |
TRC | N126200-50mg |
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine |
1628317-93-0 | 50mg |
$ 275.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D768429-1g |
Thieno[2,3-d]pyrimidin-4-amine, N-4-piperidinyl-6-(2,2,2-trifluoroethyl)- |
1628317-93-0 | 95% | 1g |
$1385 | 2024-06-07 | |
eNovation Chemicals LLC | D768429-5g |
Thieno[2,3-d]pyrimidin-4-amine, N-4-piperidinyl-6-(2,2,2-trifluoroethyl)- |
1628317-93-0 | 95% | 5g |
$1840 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N94260-1g |
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine |
1628317-93-0 | 1g |
¥6582.0 | 2021-09-08 | ||
Chemenu | CM269644-1g |
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine |
1628317-93-0 | 95% | 1g |
$542 | 2021-08-18 |
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno2,3-dpyrimidin-4-amine 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno2,3-dpyrimidin-4-amineに関する追加情報
Introduction to N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine (CAS No. 1628317-93-0)
N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine is a sophisticated organic compound with a molecular structure that combines several key pharmacophoric elements, making it of significant interest in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 1628317-93-0, has garnered attention due to its potential applications in the creation of novel therapeutic agents.
The molecular framework of this compound features a thieno[2,3-d]pyrimidine core, which is a heterocyclic structure that has been widely studied for its biological activity. Thieno[2,3-d]pyrimidines are known for their ability to interact with various biological targets, making them valuable scaffolds in drug design. The incorporation of a piperidin-4-yl group into the molecule introduces a secondary amine functionality, which can enhance solubility and binding affinity to biological targets.
In addition to the piperidin-4-yl moiety, the presence of a 2,2,2-trifluoroethyl group adds another layer of complexity to the compound's structure. This fluorinated alkyl group is known for its ability to modulate metabolic stability and pharmacokinetic properties. The trifluoromethyl group can also increase the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.
Recent advancements in medicinal chemistry have highlighted the importance of rational drug design, where the structural features of a compound are carefully tailored to optimize its biological activity. N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine exemplifies this approach, as its design incorporates multiple pharmacophoric elements that are known to enhance binding affinity and selectivity.
The thieno[2,3-d]pyrimidine core has been extensively studied for its potential in treating various diseases, including cancer and infectious disorders. The ability of this scaffold to engage with biological targets such as kinases and other enzymes has made it a popular choice for drug development. By modifying the substituents on this core structure, researchers can fine-tune the biological activity of the compound.
The use of computational methods and high-throughput screening has accelerated the discovery of novel compounds like N-(Piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine. These techniques allow researchers to predict the biological activity of compounds before they are synthesized, saving time and resources. The integration of machine learning algorithms into drug discovery pipelines has further enhanced the efficiency of identifying promising candidates.
In vitro studies have shown that this compound exhibits promising activity against several targets relevant to human health. For instance, preliminary data suggest that it may interfere with signaling pathways involved in cancer cell proliferation. The combination of the piperidin-4-yl and 2,2,2-trifluoroethyl groups appears to contribute to its unique pharmacological profile.
The synthesis of N-(Piperidin-4-yl)-6-( The pharmacokinetic properties of this compound are also an area of active investigation. Researchers are interested in understanding how modifications to the molecular structure affect absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these properties, it may be possible to develop a drug candidate with improved therapeutic efficacy. The potential applications of N-( In conclusion,N-(Piperid)yl)-6-(trifluroethyl)thieno[d]pyrimidine)amine (CAS No.
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